molecular formula C10H7F3O2 B053788 7-(Trifluoromethyl)chroman-4-one CAS No. 111141-02-7

7-(Trifluoromethyl)chroman-4-one

Cat. No. B053788
M. Wt: 216.16 g/mol
InChI Key: BDGGJAUEQDZWRC-UHFFFAOYSA-N
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Patent
US08859584B2

Procedure details

The title compound was prepared from 3-trifluoromethyl-phenol according to EP1908753. MS (DCI/NH3) m/z 234 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.N>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]2[C:6]([C:5](=[O:9])[CH2:4][CH2:3][O:9]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C2C(CCOC2=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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